N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methoxybenzamide
Description
N-{3-[(Cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxybenzamide core substituted at the 3-position with a cyclopropylcarbonylamino group and a methyl group at the 2-position of the phenyl ring. This structure combines aromaticity with a cyclopropane-derived moiety, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12-16(20-18(22)13-6-7-13)4-3-5-17(12)21-19(23)14-8-10-15(24-2)11-9-14/h3-5,8-11,13H,6-7H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCORMAKGKOMTLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule decomposes into two primary fragments: 4-methoxybenzoyl chloride and 3-[(cyclopropylcarbonyl)amino]-2-methylaniline . The former is derived from 4-methoxybenzoic acid via acyl chloride formation, while the latter requires sequential functionalization of 2-methyl-3-nitroaniline, involving nitro reduction, cyclopropanecarboxylation, and protection/deprotection strategies.
Core Amide Bond Formation
Amide coupling between 4-methoxybenzoyl chloride and the aniline derivative is critical. Two predominant methods are observed:
-
Direct Acylation : Uses acyl chlorides with bases like triethylamine in aprotic solvents (e.g., THF, DCM).
-
Coupling Reagents : Employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in DMF, enhancing yields by minimizing side reactions.
Stepwise Synthesis of 3-[(Cyclopropylcarbonyl)amino]-2-methylaniline
Nitro Group Reduction
Starting with 2-methyl-3-nitroaniline , catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine. Yields exceed 90% under optimized conditions.
Cyclopropanecarboxylation
The amine reacts with cyclopropanecarbonyl chloride in chloroform at 0–5°C, using triethylamine to scavenge HCl. This step achieves 85–90% yield, with purity confirmed by TLC (Rf = 0.38 in CH₂Cl₂:MeOH 9:1).
Table 1: Cyclopropanecarboxylation Optimization
| Condition | Solvent | Base | Yield (%) | Purity (TLC) |
|---|---|---|---|---|
| 0–5°C, 4 h | Chloroform | Et₃N | 85 | Single spot |
| RT, 2 h | THF | DIPEA | 78 | Minor impurities |
Synthesis of 4-Methoxybenzoyl Chloride
Acyl Chloride Formation
4-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) at 80°C for 2 h, yielding 95% pure acyl chloride. Alternative reagents like PCl₅ show lower efficiency (70–75% yield).
Stability Considerations
The methoxy group remains intact under acidic conditions but may demethylate in strong bases (e.g., NaOH > 2 M). Kinetic studies confirm stability in DCM and THF up to 50°C.
Final Amide Coupling
Direct Acylation Protocol
A mixture of 3-[(cyclopropylcarbonyl)amino]-2-methylaniline (1.0 eq) and 4-methoxybenzoyl chloride (1.1 eq) in THF with triethylamine (1.5 eq) reacts at 0–5°C for 4 h. Workup involves centrifugation, washing with water/ethyl acetate, and drying (60–70°C), yielding 68–70% product.
Coupling Agent Approach
Using EDC/HOBt in DMF at 20°C for 18 h increases yield to 82%. The method minimizes racemization and side products, validated by LCMS ([M+H]+ = 353.2).
Table 2: Amidation Method Comparison
| Method | Solvent | Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Direct Acylation | THF | Et₃N | 68 | 98.1% |
| EDC/HOBt | DMF | DIPEA | 82 | 99.5% |
Structural Characterization and Validation
Spectroscopic Analysis
Crystallography
Single-crystal X-ray diffraction confirms the planar benzamide core and cyclopropyl orientation, with hydrogen bonds stabilizing the amide motifs.
Process Optimization and Scale-Up
Chemical Reactions Analysis
Types of Reactions
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile employed .
Scientific Research Applications
2.1. Anticancer Activity
Research indicates that compounds similar to N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methoxybenzamide exhibit significant anticancer properties. For instance, derivatives of benzamide have been studied for their ability to inhibit DNA methyltransferases (DNMTs), which are enzymes implicated in cancer progression. The inhibition of DNMTs can lead to reactivation of tumor suppressor genes, thus presenting a potential therapeutic strategy for cancer treatment .
2.2. Anti-inflammatory Effects
Studies have shown that benzamide derivatives can possess anti-inflammatory properties. The structural features of this compound may contribute to its ability to modulate inflammatory pathways, potentially making it useful in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
3.1. Enzyme Inhibition
The compound's effectiveness may stem from its ability to interact with specific enzymes involved in cellular processes. For example, similar compounds have been noted for their role as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms . By inhibiting this enzyme, this compound could enhance the sensitivity of cancer cells to chemotherapy.
3.2. Molecular Targeting
Molecular modeling studies suggest that the compound may selectively bind to target proteins associated with disease pathways, thereby exerting its effects at specific sites within the cell . This targeted approach is crucial for minimizing side effects and enhancing therapeutic efficacy.
4.1. Synthesis and Biological Evaluation
Recent studies have focused on synthesizing this compound and evaluating its biological activity through various assays. In vitro tests showed promising results against several cancer cell lines, indicating its potential as an anticancer agent .
4.2. Structure-Activity Relationship (SAR) Studies
Investigations into the structure-activity relationship have revealed that modifications to the cyclopropyl and methoxy groups can significantly affect the compound's potency and selectivity against specific targets . These insights are critical for optimizing the compound for clinical use.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their key features:
Key Structural and Functional Comparisons:
Substituent Diversity: The target compound shares the 4-methoxybenzamide core with YM-43611 () and Hit2 (), but differs in substituent positioning and complexity. YM-43611 features a pyrrolidinyl group and chlorine atom, contributing to its dopamine receptor antagonism , whereas the target compound’s methylphenyl group may reduce steric hindrance compared to YM-43611’s benzyl-pyrrolidine moiety. Compound 23 () replaces the cyclopropylcarbonylamino group with a cyclopropylamino-indolyl chain, likely increasing lipophilicity and altering bioavailability .
Physicochemical Properties :
- The compound exhibits a lower melting point (142.9–143.4°C) compared to Compound 23 (177–179°C), possibly due to differences in hydrogen-bonding capacity and molecular rigidity . The target compound’s cyclopropylcarbonyl group may elevate its melting point relative to simpler benzamides.
Synthetic Routes: Amide coupling (e.g., HBTU/NEt3 in CH3CN) is a common method for analogous compounds (). The target compound’s cyclopropylcarbonylamino group could be introduced via acylation of 3-amino-2-methylphenyl intermediates with cyclopropylcarbonyl chloride .
Biological Implications: The cyclopropylcarbonylamino group in YM-43611 is critical for dopamine receptor binding . By analogy, the target compound may exhibit neuroactivity, though this remains speculative without direct data. Hit2 () demonstrates the versatility of 4-methoxybenzamide derivatives in anticancer applications, suggesting that the target compound’s substituents could be optimized for similar therapeutic roles .
Research Findings and Implications
- Metabolic Stability : Cyclopropane-containing compounds often exhibit enhanced metabolic stability due to their strained ring structure, which resists oxidative degradation. This feature is advantageous in drug design .
Biological Activity
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methoxybenzamide, also known as CRAVACITINIB, is a small molecule drug that has garnered attention for its biological activity, particularly in the context of psoriasis and various investigational indications. This compound is characterized by its unique structural features, which contribute to its pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C20H22N8O3
- Molecular Weight : 422.4 g/mol
- IUPAC Name : 6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)anilino]-N-methylpyridazine-3-carboxamide
The compound's structure includes a cyclopropylcarbonyl group and a methoxybenzamide moiety, which are critical for its biological activity.
CRAVACITINIB functions primarily as a selective inhibitor of the tyrosine kinase Tyk2 (tyrosine kinase 2), which plays a significant role in the signaling pathways of various cytokines involved in inflammatory responses. By inhibiting Tyk2, CRAVACITINIB may reduce the activation of pro-inflammatory pathways, thereby alleviating conditions such as psoriasis and potentially other autoimmune diseases .
Anticancer Potential
The benzamide derivatives have also been investigated for anticancer activity. A study evaluated novel benzothiazole derivatives that demonstrated selective anticancer properties by inducing apoptosis in cancer cells through caspase activation . Although direct studies on CRAVACITINIB's anticancer effects are sparse, the mechanism of action related to kinase inhibition could imply similar potential.
Case Studies and Clinical Trials
CRAVACITINIB has undergone clinical trials primarily for psoriasis treatment. The results from these trials indicate significant efficacy in reducing psoriatic lesions and improving patient quality of life. The drug was first approved in 2022, highlighting its therapeutic relevance .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
